molecular formula C11H7ClF6O2S B14033703 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14033703
M. Wt: 352.68 g/mol
InChI Key: XAJQJSPXCFQMEK-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a phenyl ring, making it a subject of interest in synthetic chemistry and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of the chloro, trifluoromethoxy, and trifluoromethylthio groups onto the phenyl ring. Common synthetic routes may include:

    Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethanol and a suitable base.

    Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents like trifluoromethylthiolating agents.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.

    Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting cellular processes: Influencing cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

1-Chloro-1-(3-(trifluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds, such as:

    1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but different substitution pattern on the phenyl ring.

    1-Chloro-1-(3-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar functional groups but different positions on the phenyl ring.

Properties

Molecular Formula

C11H7ClF6O2S

Molecular Weight

352.68 g/mol

IUPAC Name

1-chloro-1-[3-(trifluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H7ClF6O2S/c1-5(19)9(12)6-2-7(20-10(13,14)15)4-8(3-6)21-11(16,17)18/h2-4,9H,1H3

InChI Key

XAJQJSPXCFQMEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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